1-(2,2-Dimethylcyclopropanecarbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine
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Overview
Description
1-(2,2-Dimethylcyclopropanecarbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine is a complex organic compound that features a unique combination of cyclopropane, imidazo[1,2-b]pyridazin, and piperidine moieties
Preparation Methods
The synthesis of 1-(2,2-Dimethylcyclopropanecarbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine involves multiple steps, including the formation of the cyclopropane ring, the construction of the imidazo[1,2-b]pyridazin core, and the final coupling with the piperidine ring. Common synthetic routes include:
Multicomponent Reactions: These reactions involve the simultaneous combination of three or more reactants to form the desired product in a single step.
Condensation Reactions: These reactions involve the combination of two molecules with the loss of a small molecule, such as water.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.
Tandem Reactions: These reactions involve multiple sequential steps that occur in a single reaction vessel without the need for intermediate purification.
Industrial production methods typically involve optimizing these synthetic routes to maximize yield and minimize costs. This may include the use of high-throughput screening techniques and the development of efficient catalytic systems.
Chemical Reactions Analysis
1-(2,2-Dimethylcyclopropanecarbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2,2-Dimethylcyclopropanecarbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes and as a tool for probing the function of specific proteins and enzymes.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate specific molecular targets and pathways.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylcyclopropanecarbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. This can lead to changes in cellular signaling pathways and physiological processes .
Comparison with Similar Compounds
1-(2,2-Dimethylcyclopropanecarbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine is unique due to its combination of cyclopropane, imidazo[1,2-b]pyridazin, and piperidine moieties. Similar compounds include:
Imidazo[1,2-a]pyridines: These compounds share the imidazo core but differ in their substitution patterns and functional groups.
Cyclopropane Derivatives: These compounds share the cyclopropane ring but differ in their attached functional groups.
Piperidine Derivatives: These compounds share the piperidine ring but differ in their attached functional groups.
The uniqueness of this compound lies in its specific combination of these moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H24N4O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
(2,2-dimethylcyclopropyl)-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H24N4O2/c1-18(2)11-14(18)17(23)21-8-5-13(6-9-21)12-24-16-4-3-15-19-7-10-22(15)20-16/h3-4,7,10,13-14H,5-6,8-9,11-12H2,1-2H3 |
InChI Key |
IRUSAEGBHPCWOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3)C |
Origin of Product |
United States |
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